![molecular formula C18H21NO5 B2412277 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1396844-31-7](/img/structure/B2412277.png)
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The spirocyclic part of the molecule is “7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane”. This structure contains two oxygen atoms and one nitrogen atom in the ring, and two methyl groups attached to one of the carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic ring, along with the benzofuran moiety. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring .Physical And Chemical Properties Analysis
Some general properties can be inferred from the structure. For instance, the presence of the aromatic benzofuran ring might contribute to the compound’s stability and possibly make it relatively flat. The oxygen and nitrogen atoms might make the compound capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Characterization
- The compound has been a subject of synthesis and characterization studies, focusing on understanding its chemical structure and properties through techniques like NMR, MS, and X-ray crystal diffraction analysis. For instance, a study by Chen, Ye, and Hu (2012) involved the preparation of a similar compound through etherification, oximation, and Beckmann rearrangement processes, emphasizing the compound's complex synthesis pathway (Chen, Ye, & Hu, 2012).
Antimicrobial and Antioxidant Activities
- Compounds related to (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone have been studied for their potential antimicrobial and antioxidant properties. For example, Rashmi et al. (2014) synthesized and tested derivatives for these activities, highlighting the compound's potential in biomedical applications (Rashmi et al., 2014).
Novel Compound Synthesis
- The chemical structure of this compound offers possibilities for novel compound synthesis. Studies like those by Kurniawan et al. (2017) demonstrate the synthesis of unique compounds derived from related structures, indicating the versatility of this compound in creating new chemical entities (Kurniawan et al., 2017).
Potential in Cancer Research
- There's ongoing research into the potential of benzofuran derivatives in cancer treatment. Hayakawa et al. (2004) designed and synthesized a derivative as a potential anticancer agent, demonstrating the compound's relevance in developing new therapeutic agents (Hayakawa et al., 2004).
Pharmacological Evaluation
- The compound's derivatives have been evaluated for pharmacological properties, such as anti-depressant-like activity. This is exemplified by research like that of Mahesh et al. (2011), which designed a series of derivatives as 5-HT3 receptor antagonists and evaluated their antidepressant effects (Mahesh et al., 2011).
Anti-Inflammatory and Antioxidative Effects
- Studies like those by Makkar and Chakraborty (2018) have explored the anti-inflammatory and antioxidative effects of furanyl derivatives, suggesting potential therapeutic applications for related compounds (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-17(2)22-10-18(11-23-17)8-19(9-18)16(20)14-7-12-5-4-6-13(21-3)15(12)24-14/h4-7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMUWCJVRMUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

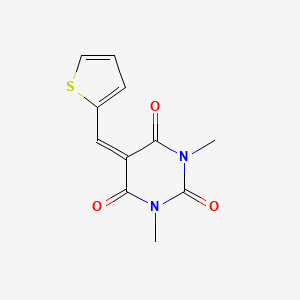
![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)

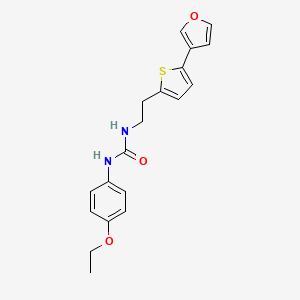
![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)
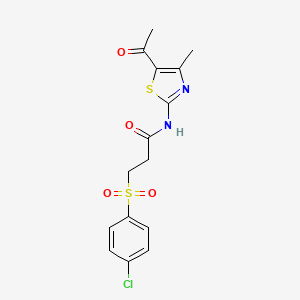
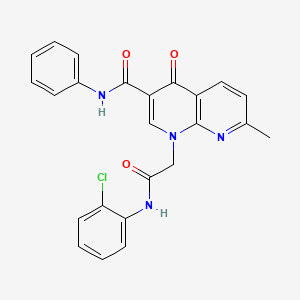
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)
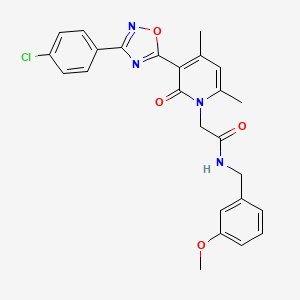
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)
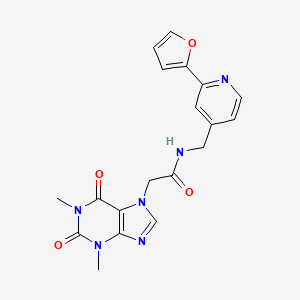
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)
![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)